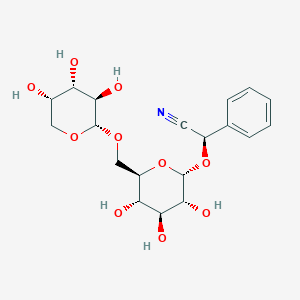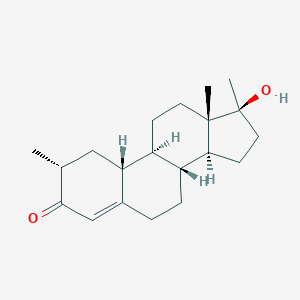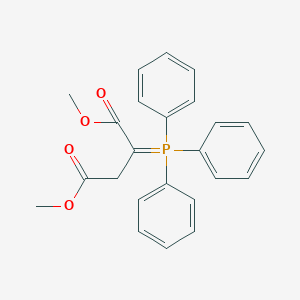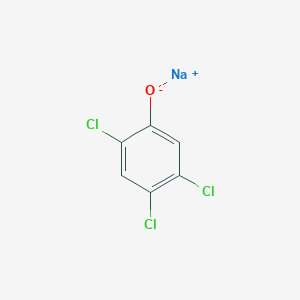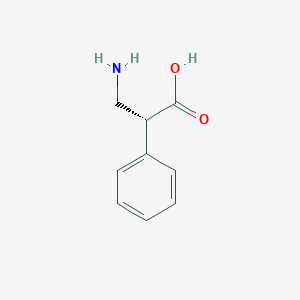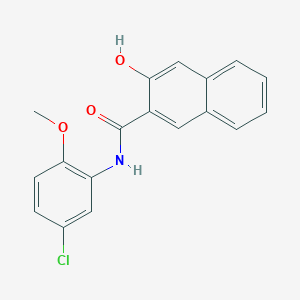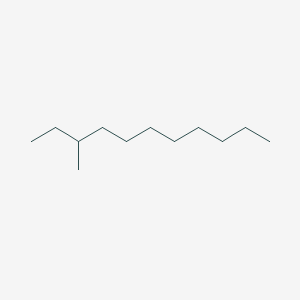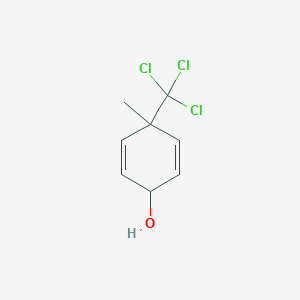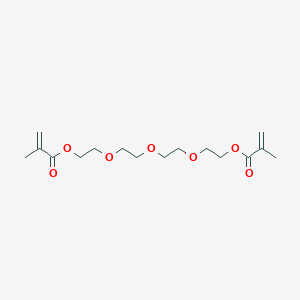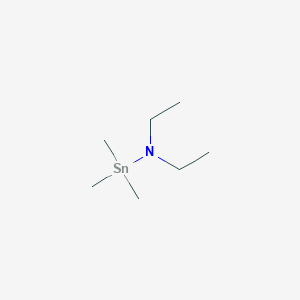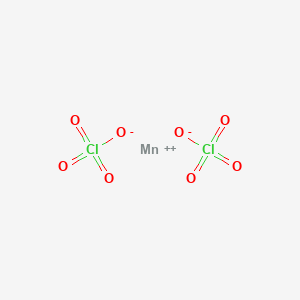
Manganese diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese diperchlorate is a chemical compound that is used in various scientific research applications. It is a powerful oxidizing agent that is commonly used in the synthesis of organic compounds. The compound is also used in the study of biochemical and physiological effects.
Scientific Research Applications
Manganese diperchlorate is widely used in scientific research applications. It is commonly used as an oxidizing agent in the synthesis of organic compounds. The compound is also used in the study of biochemical and physiological effects. Manganese diperchlorate is used in the study of oxidative stress and its effects on cellular function. It is also used in the study of antioxidant properties of various compounds.
Mechanism Of Action
Manganese diperchlorate is a powerful oxidizing agent. It reacts with organic compounds and oxidizes them. The compound is also known to produce reactive oxygen species (ROS) that can cause oxidative damage to cells. The mechanism of action of manganese diperchlorate is complex and is still being studied.
Biochemical And Physiological Effects
Manganese diperchlorate is known to produce oxidative stress in cells. This can lead to cellular damage and dysfunction. The compound is also known to affect the levels of various enzymes and proteins in cells. The biochemical and physiological effects of manganese diperchlorate are complex and depend on various factors such as concentration, exposure time, and cell type.
Advantages And Limitations For Lab Experiments
Manganese diperchlorate is a powerful oxidizing agent that is commonly used in the synthesis of organic compounds. It is also used in the study of biochemical and physiological effects. The advantages of using manganese diperchlorate in lab experiments include its high reactivity and specificity. The compound is also relatively easy to synthesize and handle. However, there are also limitations to using manganese diperchlorate in lab experiments. The compound is highly reactive and can be dangerous if not handled properly. It is also known to produce reactive oxygen species (ROS) that can cause oxidative damage to cells.
Future Directions
There are several future directions for research on manganese diperchlorate. One direction is the study of its effects on different cell types. Another direction is the study of its effects on different enzymes and proteins. The compound can also be used in the study of oxidative stress and its effects on cellular function. Additionally, the compound can be used in the development of new antioxidant compounds.
Conclusion:
Manganese diperchlorate is a powerful oxidizing agent that is commonly used in scientific research applications. The compound is used in the synthesis of organic compounds and in the study of biochemical and physiological effects. The mechanism of action of manganese diperchlorate is complex and is still being studied. The compound is known to produce oxidative stress in cells and can cause cellular damage and dysfunction. Despite its advantages, there are also limitations to using manganese diperchlorate in lab experiments. There are several future directions for research on manganese diperchlorate, including the study of its effects on different cell types and the development of new antioxidant compounds.
Synthesis Methods
Manganese diperchlorate can be synthesized by the reaction between manganese dioxide and perchloric acid. The reaction produces manganese perchlorate and water. The reaction is exothermic and should be carried out in a well-ventilated area.
properties
CAS RN |
13770-16-6 |
|---|---|
Product Name |
Manganese diperchlorate |
Molecular Formula |
Cl2MnO8 |
Molecular Weight |
253.84 g/mol |
IUPAC Name |
manganese(2+);diperchlorate |
InChI |
InChI=1S/2ClHO4.Mn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 |
InChI Key |
QVRFMRZEAVHYMX-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Other CAS RN |
13770-16-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



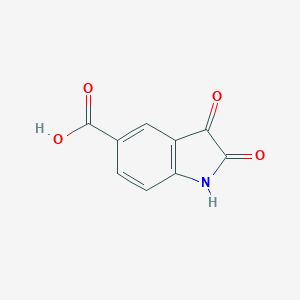
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
